2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-[(4-methoxyphenyl)methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-11-7-5-10(6-8-11)9-17-13-4-2-3-12(14)15-13/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRABHNMKMUZREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Bromination with Directed Metalation
Electrophilic bromination of 6-hydroxypyridine requires careful control to avoid over-bromination. The Chinese patent CN105017136A demonstrates a method for 2-bromo-3-methoxypyridine synthesis via bromine addition to 3-hydroxypyridine under alkaline conditions (-10 to 0°C), yielding 75% after recrystallization. Adapting this protocol:
- Protection of 6-hydroxyl group : Methylation using methyl iodide in DMF/sodium methoxide prevents undesired side reactions.
- Bromination : Liquid bromine in NaOH (40% w/w) at 10–15°C for 3 hours, followed by acidification to pH 7.
- Deprotection : Hydrolysis under acidic conditions to regenerate the 6-hydroxyl group.
Key Data :
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Methylation | Na/MeOH, DMF, methyl iodide, RT | 80% | |
| Bromination | Br₂/NaOH (40%), 10–15°C, 3 hr | 75% | |
| Deprotection | HCl (1N), reflux, 2 hr | 85% |
Palladium-Mediated Bromination
US11180503B2 discloses bromination of pyridine analogs using Pd-PEPPSI catalysts. For example, 5-bromo-3-N-butyl-pyridine-2,3-diamine was synthesized via Pd-catalyzed cross-coupling with 2-propylzinc bromide. Applied to the target molecule:
- Directed ortho-metalation : Use of LDA (lithium diisopropylamide) at -78°C to deprotonate the 2-position of 6-methoxypyridine.
- Quenching with Br₂ : Electrophilic trapping generates 2-bromo-6-methoxypyridine.
- Demethylation : BBr₃ in DCM at -78°C to RT restores the 6-hydroxyl group.
Advantages :
- Higher regioselectivity (>95%) compared to electrophilic methods.
- Avoids harsh bromine gas handling.
Etherification of 6-Hydroxypyridine
Mitsunobu Reaction
The Mitsunobu reaction enables reliable C–O bond formation between 6-hydroxypyridine and (4-methoxyphenyl)methanol:
- Conditions : DIAD (diisopropyl azodicarboxylate), PPh₃, THF, 0°C to RT.
- Workup : Aqueous extraction (EtOAC/H₂O), drying (MgSO₄), column chromatography (SiO₂, hexane/EtOAc).
Williamson Ether Synthesis
Alternative alkylation using NaH as base:
- Activation : 6-Hydroxy-2-bromopyridine (1 eq), NaH (1.2 eq), DMF, 0°C.
- Alkylation : (4-Methoxyphenyl)methyl bromide (1.5 eq), 18 hr, RT.
- Purification : Reverse-phase chromatography (C18, MeOH/H₂O).
Yield : 70–75%, with minor O-alkylation byproducts.
Integrated Synthetic Routes
Route A: Bromination Followed by Etherification
- 2-Bromo-6-hydroxypyridine via Pd-catalyzed bromination (82% yield).
- Etherification via Mitsunobu reaction (80% yield).
Total Yield : 65.6%.
Route B: Etherification Followed by Bromination
- 6-[(4-Methoxyphenyl)methoxy]pyridine via Williamson synthesis (75% yield).
- Bromination using Br₂/NaOH (40% yield due to steric hindrance).
Total Yield : 30%.
Scalability and Industrial Considerations
- Cost Efficiency : Pd catalysts (Route A) increase expenses vs. electrophilic bromination (Route B).
- Safety : Bromine gas requires specialized handling, favoring Pd-mediated methods.
- Purification : Reverse-phase chromatography (C18) ensures >98% purity but complicates large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the second position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or reduced pyridine derivatives.
Scientific Research Applications
2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine is utilized in various scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The bromine atom and methoxyphenylmethoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved in its action are subject to ongoing research and may vary based on the specific biological system being studied.
Comparison with Similar Compounds
Key Properties :
- CAS Registry Number : 1240620-34-1
- Synthesis : Typically prepared via nucleophilic substitution or palladium-catalyzed coupling. For example, the reaction of 2,6-dibromopyridine with 4-methoxybenzyl alcohol under basic conditions yields the target compound .
- Applications : Serves as a precursor in the synthesis of antitumor agents, kinase inhibitors, and fluorescent probes .
Comparison with Structural Analogs
The following table and analysis highlight key differences between 2-bromo-6-[(4-methoxyphenyl)methoxy]pyridine and its analogs in terms of structure, reactivity, and applications.
Table 1: Structural and Functional Comparison
Stability and Commercial Availability
- Stability : The target compound is sensitive to light and moisture, requiring storage at –20°C . In contrast, the trimethylsilyl analog is more stable under ambient conditions .
- Commercial Status : this compound is listed as discontinued by CymitQuimica, limiting its accessibility compared to analogs like 2-bromo-6-(trimethylsilyl)pyridine .
Key Research Findings
Synthetic Efficiency : The target compound’s synthesis achieves 98% purity via flash column chromatography, outperforming analogs like 2-bromo-6-(4-methoxyphenyl)pyridine (62% yield) .
Structural Versatility : Replacement of the 4-methoxybenzyloxy group with a boronic acid moiety shifts reactivity toward C–C bond formation rather than electrophilic aromatic substitution .
Thermodynamic Data : X-ray crystallography of related bromopyridine derivatives (e.g., 4-benzyl-6-bromo-2-(4-methoxyphenyl)imidazopyridine) reveals planar geometries with bond angles averaging 120° ± 2°, consistent with aromatic stabilization .
Biological Activity
2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine (CAS No. 1260763-28-7) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a bromo group and a methoxyphenyl ether moiety. Its molecular formula is with a molecular weight of approximately 257.13 g/mol. The presence of the methoxy group is significant for its biological properties, as it can influence solubility and reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these activities have been reported to be comparable to standard antibiotics, suggesting a potential role in treating bacterial infections.
| Microorganism | MIC (μg/mL) | Standard Drug | Standard MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Methicillin | 16 |
| Escherichia coli | 64 | Ciprofloxacin | 32 |
| Pseudomonas aeruginosa | 128 | Gentamicin | 64 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values indicate significant cytotoxicity, with values lower than those of established chemotherapeutics.
| Cell Line | IC50 (μM) | Standard Drug | Standard IC50 (μM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Doxorubicin | 10 |
| A549 (Lung Cancer) | 20 | Cisplatin | 12 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways. For instance, the compound may interfere with the activity of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes and cancer progression.
Structure-Activity Relationship (SAR)
The SAR analysis highlights that the presence of the methoxy group on the phenyl ring significantly enhances the biological activity of the compound. Variations in substitution patterns can lead to changes in potency; for example, compounds lacking the methoxy group showed reduced antimicrobial and anticancer activities. This suggests that electronic effects and steric factors play critical roles in determining the efficacy of similar compounds.
Case Studies
- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited enhanced antibacterial activity compared to their parent structures. The study concluded that modifications at the methoxy position could lead to improved efficacy against resistant strains .
- Cytotoxicity Assessment : A recent investigation focused on evaluating the cytotoxic effects of various derivatives on human cancer cell lines. The results indicated that modifications at the pyridine ring could enhance anticancer properties, particularly against breast cancer cells .
- Inflammation Modulation : Another study explored the anti-inflammatory effects of related compounds, noting that similar structures significantly inhibited COX-2 activity, which is often upregulated in cancerous tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
